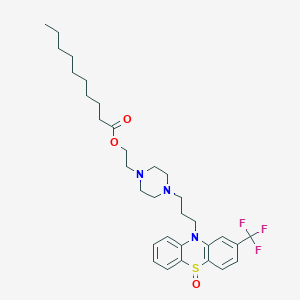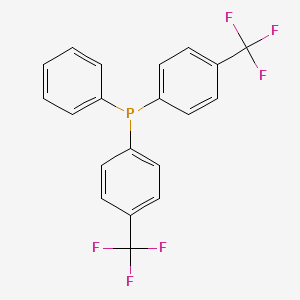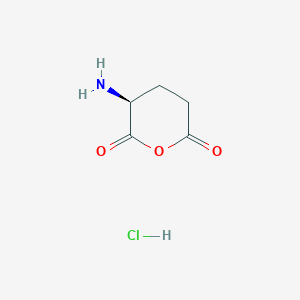
Fluphenazine Decanoate S-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluphenazine Decanoate S-oxide is a derivative of Fluphenazine, a phenothiazine antipsychotic used primarily in the treatment of schizophrenia and other psychotic disorders. This compound is an impurity of Fluphenazine and is known for its role in the pharmacokinetics and metabolism of the parent drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fluphenazine Decanoate S-oxide typically involves the oxidation of Fluphenazine Decanoate. The process can be carried out using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve the oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of high-performance liquid chromatography (HPLC) is common in the validation and quality control of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fluphenazine Decanoate S-oxide undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: Can be reduced back to Fluphenazine Decanoate under specific conditions.
Substitution: Involves the replacement of functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed
Oxidation: this compound.
Reduction: Fluphenazine Decanoate.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Fluphenazine Decanoate S-oxide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of Fluphenazine and its metabolites.
Biology: Investigated for its role in the metabolism of Fluphenazine in biological systems.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.
Industry: Used in the quality control and validation of Fluphenazine formulations.
Mecanismo De Acción
Fluphenazine Decanoate S-oxide exerts its effects primarily by interacting with dopaminergic receptors in the brain. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, leading to a decrease in dopamine activity. This action is believed to contribute to its antipsychotic effects. Additionally, it affects the release of hypothalamic and hypophyseal hormones and influences the reticular activating system, impacting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparación Con Compuestos Similares
Similar Compounds
Fluphenazine: The parent compound, used widely in the treatment of psychotic disorders.
Perphenazine: Another phenothiazine antipsychotic with similar uses but different pharmacokinetic properties.
Haloperidol: A butyrophenone antipsychotic with a different chemical structure but similar therapeutic effects.
Uniqueness
Fluphenazine Decanoate S-oxide is unique due to its specific role as a metabolite and impurity of Fluphenazine. Its presence and concentration can provide insights into the pharmacokinetics and metabolism of Fluphenazine, making it valuable in both clinical and research settings .
Propiedades
Fórmula molecular |
C32H44F3N3O3S |
|---|---|
Peso molecular |
607.8 g/mol |
Nombre IUPAC |
2-[4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate |
InChI |
InChI=1S/C32H44F3N3O3S/c1-2-3-4-5-6-7-8-14-31(39)41-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)42(40)30-16-15-26(25-28(30)38)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 |
Clave InChI |
XTJCNHQZCVTSDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)












